molecular formula C16H16N2O B2917457 1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine CAS No. 857759-22-9

1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine

Cat. No. B2917457
CAS RN: 857759-22-9
M. Wt: 252.317
InChI Key: OUQDZNUIDTTYFX-UHFFFAOYSA-N
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Description

“1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine” is a chemical compound with the molecular formula C16H16N2O . It is used for research purposes .


Synthesis Analysis

The synthesis of “1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine” can be achieved from Methanone, (3,4-dihydro-6-nitro-1(2H)-quinolinyl)phenyl . There are 9 synthetic routes available for its synthesis .


Molecular Structure Analysis

The molecular structure of “1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine” is represented by the InChI code: 1S/C16H13NO2/c18-15-9-7-12-10-13 (6-8-14 (12)17-15)16 (19)11-4-2-1-3-5-11/h1-6,8,10H,7,9H2, (H,17,18) .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . Its molecular weight is 252.31 . The melting point ranges from 205-208 degrees Celsius .

Scientific Research Applications

Oxidative Trifluoromethylation

1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine is used in oxidative trifluoromethylation processes. Benzoyl peroxide promotes this reaction under metal-free conditions, leading to the synthesis of various trifluoromethylated tetrahydroisoquinoline derivatives. This method represents a novel approach to direct trifluoromethylation of tertiary amines (Chu & Qing, 2010).

Anticancer Applications

The compound has been explored in cancer research. It forms part of a group of molecules synthesized for potential use as anticancer agents. These molecules have shown potent cytotoxicity against various breast cancer cell lines, indicating their potential in cancer treatment (Redda, Gangapuram, & Ardley, 2010).

Redox-Annulations

This chemical is involved in redox-neutral annulations with other compounds, a process useful in the synthesis of structures related to natural products like crispine A and harmicine. Such reactions are significant in the field of organic chemistry for creating complex molecules (Zhu, Chandak, & Seidel, 2018).

Neurological Research

The compound has been identified in neurological studies, particularly in relation to Parkinson's disease. For example, 1-benzyl-1,2,3,4-tetrahydroisoquinoline, a closely related compound, was detected in the brain and CSF of Parkinsonian patients. It is hypothesized to have a connection with idiopathic Parkinson's disease (Kotake et al., 1995).

Synthesis of Alkaloids

It is used in the synthesis of alkaloids, where its derivatives serve as precursors. The synthesis of these alkaloids, like corlumine, involves steps like alkylation, demonstrating its utility in organic synthesis (Huber & Seebach, 1987).

properties

IUPAC Name

(6-amino-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-14-8-9-15-13(11-14)7-4-10-18(15)16(19)12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUQDZNUIDTTYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)N)N(C1)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-amine

CAS RN

857759-22-9
Record name 1-benzoyl-1,2,3,4-tetrahydroquinolin-6-amine
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